(2-Cyano-6-hydroxypyridin-4-YL)boronic acid
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Overview
Description
(6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyano group and a boronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Boronic Acid Functionalization: The boronic acid moiety is introduced through borylation reactions, often using boronic acid derivatives or boronate esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of (6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The cyano group and pyridine ring contribute to the compound’s ability to interact with biological macromolecules, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6-Cyano-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- (6-Cyano-2-oxo-1,2-dihydropyridin-5-yl)boronic acid
- (6-Cyano-2-oxo-1,2-dihydropyridin-6-yl)boronic acid
Uniqueness
(6-Cyano-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the cyano group and boronic acid moiety on the pyridine ring influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5BN2O3 |
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Molecular Weight |
163.93 g/mol |
IUPAC Name |
(2-cyano-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H5BN2O3/c8-3-5-1-4(7(11)12)2-6(10)9-5/h1-2,11-12H,(H,9,10) |
InChI Key |
BDGWIWWDCGIMQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)NC(=C1)C#N)(O)O |
Origin of Product |
United States |
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